molecular formula C14H20N4O B2463986 4-Ethyl-6-{5-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine CAS No. 2415538-79-1

4-Ethyl-6-{5-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine

Cat. No.: B2463986
CAS No.: 2415538-79-1
M. Wt: 260.341
InChI Key: AKXWGXCALGSLHQ-UHFFFAOYSA-N
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Description

4-Ethyl-6-{5-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-{5-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a pyrimidine precursor under controlled conditions. The reaction may involve catalysts such as iron (III) chloride and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-{5-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Ethyl-6-{5-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-{5-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-6-{5-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine is unique due to its fused pyrimidine and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(6-ethylpyrimidin-4-yl)-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-3-12-4-13(16-9-15-12)14(19)18-7-10-5-17(2)6-11(10)8-18/h4,9-11H,3,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXWGXCALGSLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)N2CC3CN(CC3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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